2-Cys-5-cysnh2-enkephalin
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Overview
Description
2-Cys-5-cysnh2-enkephalin is a cyclic enkephalin analog containing a cystine bridge. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation by binding to opioid receptors in the central and peripheral nervous systems . This compound is a modified form of enkephalin, designed to enhance its stability and efficacy in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cys-5-cysnh2-enkephalin typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the loading of amino acids onto a solid support, such as 2-chlorotrityl chloride resin or rink amide resin . The amino acids are sequentially added to the growing peptide chain using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. After the peptide chain is assembled, the compound is cleaved from the resin and cyclized to form the cystine bridge .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are employed to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cys-5-cysnh2-enkephalin undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of the cystine bridge is a key oxidation reaction, where two cysteine residues are oxidized to form a disulfide bond .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include Fmoc-protected amino acids, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and oxidizing agents such as iodine or hydrogen peroxide for disulfide bond formation .
Major Products: The major product of these reactions is the cyclic peptide this compound, which exhibits enhanced stability and bioactivity compared to its linear counterparts .
Scientific Research Applications
2-Cys-5-cysnh2-enkephalin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying peptide synthesis and cyclization reactions . In biology and medicine, it is used to investigate the mechanisms of pain modulation and the role of opioid receptors in various physiological processes . Additionally, it has potential therapeutic applications in pain management and neuroprotection .
Mechanism of Action
2-Cys-5-cysnh2-enkephalin exerts its effects by binding to opioid receptors, primarily the delta and mu opioid receptors . These receptors are G-protein-coupled receptors that modulate pain perception and other physiological responses. Upon binding, the compound activates intracellular signaling pathways that result in analgesia, emotional regulation, and neuroprotection .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Cys-5-cysnh2-enkephalin include other enkephalins such as methionine-enkephalin and leucine-enkephalin . These compounds also bind to opioid receptors and modulate pain perception .
Uniqueness: What sets this compound apart is its cyclic structure, which enhances its stability and resistance to enzymatic degradation . This makes it a more potent and longer-lasting analgesic compared to its linear counterparts .
Properties
CAS No. |
70768-44-4 |
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Molecular Formula |
C26H32N6O6S2 |
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2R)-1-amino-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C26H32N6O6S2/c1-13(21(28)34)30-24(37)17(10-15-6-4-3-5-7-15)32-18(33)12-29-22(35)14(2)31-23(36)16(27)11-25-8-9-26(38)20(40-26)19(25)39-25/h3-9,13-14,16-17,38H,10-12,27H2,1-2H3,(H2,28,34)(H,29,35)(H,30,37)(H,31,36)(H,32,33)/t13-,14-,16+,17+,25?,26?/m1/s1 |
InChI Key |
FRVLYYVWLBQABH-IDLQQWEWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC23C=CC4(C(=C2S3)S4)O)N |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC23C=CC4(C(=C2S3)S4)O)N |
Origin of Product |
United States |
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